molecular formula C7H5FINO B3242687 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde CAS No. 153034-96-9

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde

Cat. No.: B3242687
CAS No.: 153034-96-9
M. Wt: 265.02 g/mol
InChI Key: RHTCYBGAOKNACG-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde is a chemical compound with the molecular formula C7H5FINO and a molecular weight of 265.02 g/mol It is a derivative of pyridine, characterized by the presence of fluorine, iodine, and a formyl group on the pyridine ring

Preparation Methods

The synthesis of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps :

    Halogenation: Introduction of fluorine and iodine atoms onto the pyridine ring.

    Formylation: Introduction of the formyl group (-CHO) at the desired position on the pyridine ring.

    Methylation: Introduction of the methyl group (-CH3) at the appropriate position.

The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and development.

Properties

IUPAC Name

2-fluoro-4-iodo-5-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO/c1-4-2-10-7(8)5(3-11)6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTCYBGAOKNACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1I)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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